4-Iodo-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
4-Iodo-3-(trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of an iodine atom at the 4th position, a trifluoromethyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom at the desired position on the pyridine ring.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: Introduction of the amine group through nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity.
Chemical Reactions Analysis
4-Iodo-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
4-Iodo-3-(trifluoromethyl)pyridin-2-amine can be compared with other halogenated pyridines, such as:
- 4-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 4-Chloro-3-(trifluoromethyl)pyridin-2-amine
- 4-Fluoro-3-(trifluoromethyl)pyridin-2-amine
The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the compound’s reactivity, stability, and biological activity. The iodine-containing compound is unique due to its larger atomic size and stronger halogen bonding capabilities, which can influence its interaction with molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYHKWUVUCEPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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